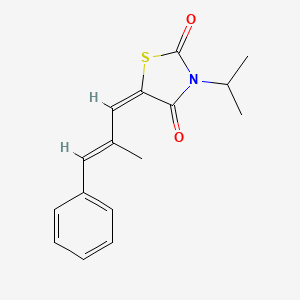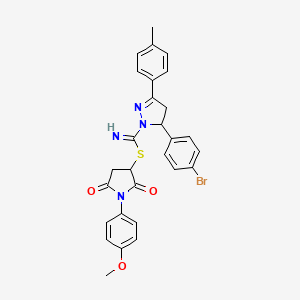![molecular formula C18H20N2O2 B5202602 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, commonly known as DMOG, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOG has been extensively studied for its ability to inhibit the activity of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability and activity.
作用機序
DMOG exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide. Hydroxylation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide leads to its degradation via the ubiquitin-proteasome pathway. Inhibition of prolyl hydroxylase enzymes by DMOG leads to the stabilization and activation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, which in turn regulates the expression of various genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
DMOG has been shown to induce the expression of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Moreover, DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in various disease models. DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
DMOG is a potent and selective inhibitor of prolyl hydroxylase enzymes and has been extensively studied for its potential therapeutic applications in various diseases. However, DMOG has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
DMOG has significant potential for therapeutic applications in various diseases, and future research should focus on the development of more potent and selective prolyl hydroxylase inhibitors with improved pharmacokinetic properties. Moreover, future research should also focus on the identification of novel targets of DMOG and the elucidation of its mechanism of action in various disease models.
合成法
The synthesis of DMOG involves the reaction of 4-methylbenzoyl chloride with N-(2-aminoethyl)acetamide in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 2,4-dimethylaniline in the presence of potassium carbonate and acetonitrile to yield DMOG. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DMOG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemia, and neurodegenerative disorders. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Moreover, DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In ischemia research, DMOG has been shown to protect against ischemic injury in various organs, including the heart, brain, and kidney. DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in ischemic tissues.
In neurodegenerative disorder research, DMOG has been shown to enhance neuronal survival and reduce neuroinflammation and oxidative stress in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)18(22)19-11-17(21)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJBXSRZKZBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[2-(2,4-Dimethylanilino)-2-oxoethyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)

![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)


![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5202590.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)